3-Aminopiperidin-4-ol is an organic compound classified as a piperidine derivative. It possesses a hydroxyl group at the 4-position and an amino group at the 3-position of the piperidine ring, making it a valuable intermediate in pharmaceutical synthesis. The compound is recognized for its potential applications in medicinal chemistry and as a building block for various bioactive molecules.
3-Aminopiperidin-4-ol is primarily synthesized through multiple chemical methods, often involving the reduction of related compounds such as 3-aminopyridine or through cyclization reactions of amino acids. It falls under the category of small molecules and is categorized as a heterocyclic compound due to its nitrogen-containing ring structure.
The synthesis of 3-Aminopiperidin-4-ol can be achieved through several methods:
These synthetic routes often require specific conditions such as temperature control, pressure adjustments, and the use of protecting groups to facilitate selective reactions while minimizing by-products. Industrially, multi-step processes are employed to ensure high yield and purity.
The molecular formula for 3-Aminopiperidin-4-ol is . Its structure features a six-membered piperidine ring with an amino group at position three and a hydroxyl group at position four. The compound's IUPAC name is 3-Aminopiperidin-4-ol, reflecting its functional groups.
3-Aminopiperidin-4-ol undergoes various chemical reactions:
Common reagents used in these reactions include halogenating agents for substitution reactions and reducing agents like lithium aluminum hydride for reduction processes. The products formed from these reactions are crucial intermediates in pharmaceutical synthesis.
The mechanism of action of 3-Aminopiperidin-4-ol involves its interaction with biological targets, particularly enzymes and receptors. As a piperidine derivative, it may act as an inhibitor or modulator in various biochemical pathways.
The physical properties of 3-Aminopiperidin-4-ol include:
Chemically, 3-Aminopiperidin-4-ol exhibits:
3-Aminopiperidin-4-ol has several applications in scientific research:
The regioselective ring-opening of 3,4-epoxypiperidines represents a cornerstone method for synthesizing 3-aminopiperidin-4-ol derivatives. This strategy capitalizes on the inherent strain of the epoxide ring to drive nucleophilic attack by amines, with regiochemistry dictated by electronic effects, steric constraints, and catalyst choice. Trans-1-benzyl-3,4-epoxypiperidine serves as a key precursor, where nucleophilic attack at C4 dominates under Lewis acid catalysis (e.g., LiClO₄), yielding trans-4-amino-3-hydroxypiperidines exclusively. This preference arises from the higher carbocationic character at C4 due to the benzylic nitrogen’s electron-donating effect [1] [5].
Table 1: Regioselectivity in Epoxide Ring-Opening of 1-Benzyl-3,4-epoxypiperidine
Nucleophile | Catalyst/Conditions | Major Product (Regioisomer Ratio) | Application Example |
---|---|---|---|
Pyrrolidine | LiClO₄, CH₃CN, reflux | C4-attack (>20:1) | Pseudodistamine precursors [1] |
Morpholine | None, aqueous buffer | C3-attack (1:3) | Anilidopiperidine analgesics [5] |
Sodium azide | NaN₃, DMF, reflux | C4-attack (exclusive) | Aminocyclitol synthesis [2] |
Benzylamine | Sc(OTf)₃, CH₂Cl₂, rt | C4-attack (>15:1) | Fluorobenzyltrozamicol analogs [5] |
Mechanistic studies reveal that the N1-benzyl group is critical for high regiocontrol. Alternatives like acyl protection diminish selectivity due to reduced carbocation stabilization at C4. The stereospecific trans-diaxial ring-opening ensures antiperiplanar addition, producing diastereomerically pure amino alcohols suitable for pharmaceutical applications such as vesicular acetylcholine transporter (VAChT) ligands [5]. Recent advances demonstrate that non-Lewis acid conditions (e.g., aqueous buffers) can invert regioselectivity toward C3-attack, enabling access to complementary scaffolds like 3-aminopiperidin-4-ols [2] [5].
Reductive amination (DRA) provides a versatile one-pot strategy for introducing diverse substituents at the 3-amino position of piperidin-4-one precursors. This method exploits the condensation of aldehydes/ketones with the 3-amino group, followed by in situ reduction of the resultant imine. Key advantages include operational simplicity, compatibility with unprotected hydroxyl groups, and modular access to N-alkylated derivatives [10].
Catalytic hydrogenation (H₂/Pd or H₂/Rh) enables chemoselective imine reduction in the presence of other reducible functionalities. For example, 3-aminopiperidin-4-one reacts with aldehydes under 30 atm H₂ and Rh/Segphos catalysis to afford N-arylalkyl derivatives with >90% yield. Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as a superior stoichiometric reductant in non-catalytic systems, exhibiting exceptional selectivity for imines over carbonyls and tolerating electron-rich aromatics and heterocycles [3] [10].
Table 2: Reducing Agents for 3-Aminopiperidin-4-ol Functionalization
Reducing Agent | Chemoselectivity | Functional Group Tolerance | Typical Yield (%) |
---|---|---|---|
H₂/Pd-C | Moderate | Halogens, esters; reduces alkenes | 70-85 |
NaBH₃CN | High (pH-dependent) | Nitriles, amides | 65-80 |
NaBH(OAc)₃ | High | Alkenes, halogens, ketones | 85-95 |
Ir/ZhaoPhos/H₂ | High | Alcohols, unprotected -OH | 90-98 [3] |
Innovative cascades combine asymmetric hydrogenation (AH) with DRA using molecular hydrogen as a unified reductant. For instance, α,β-unsaturated aldehydes undergo concurrent C=C bond hydrogenation and reductive amination with 3-aminopiperidines under Rh-Segphos catalysis. This tandem process delivers complex N-functionalized 3-aminopiperidin-4-ols with 98% ee and >95% yield, exemplifying redox-economical synthesis of bioactive alkaloid cores [3].
Enantioselective synthesis of 3-aminopiperidin-4-ol derivatives relies on chiral catalysts to install stereocenters with high fidelity. Three predominant strategies exist: (1) asymmetric hydrogenation of enamines, (2) enzymatic resolution, and (3) chiral auxiliary-mediated cyclization.
Ir-catalyzed asymmetric hydrogenation of N-Boc-3,4-dehydropiperidines using (S)-DifluorPhos ligand achieves up to 97% ee under 30 atm H₂. The reaction proceeds via an outer-sphere mechanism where chiral Ir–H species selectively deliver hydride to the si-face of the enamine, affording (3R,4R)-configured products [3] [8]. Additives like Ti(OiPr)₄ accelerate imine reduction while suppressing undesired enolization pathways. For cis-diastereomers, enzymatic resolution with lipases or imine reductases (IREDs) proves effective, providing enantiopure (>99% ee) 3-amino-4-hydroxypiperidines through kinetic resolution [6] [8].
Table 3: Asymmetric Methods for 3-Aminopiperidin-4-ol Synthesis
Method | Chiral Inducer | ee (%) | Diastereoselectivity (syn:anti) | Scale-Up Feasibility |
---|---|---|---|---|
Ir/(S)-DifluorPhos hydrogenation | Ligand-based | 96-97 | >20:1 (syn) | Kilogram [3] |
Biocatalytic resolution | IREDs | >99 | Single isomer | Multigram [6] |
Chiral epichlorohydrin cyclization | (S)-Epichlorohydrin | 99 | 1:0 (anti) | Pilot plant [5] |
Chiral pool approaches utilize enantiopure epoxides or amino acids. Ring-opening of (2R)-glycidyl derivatives with benzylamine, followed by piperidine cyclization, yields (3S,4R)-3-amino-4-hydroxypiperidines without racemization. This method enabled the synthesis of VAChT ligands with IC₅₀ values <10 nM, underscoring the pharmacological significance of stereochemical precision [5].
Solid-phase organic synthesis (SPOS) accelerates the generation of 3-aminopiperidin-4-ol libraries by enabling parallel reactions, simplified purification, and automation. Two primary immobilization strategies are employed: (1) silyl-linker attachment at C4-OH, and (2) resin-bound amines for N3-functionalization.
The silyl-linker approach utilizes (4-methoxyphenyl)diisopropylsilylpropyl polystyrene resin, activated by triflic acid (TfOH) to anchor 3-triflated-4-hydroxypiperidines. Subsequent Suzuki coupling with aryl boronic acids (e.g., 4-cyanophenylboronic acid) introduces diversity at C3, while reductive amination on-resin modifies the amino group. Cleavage with HF/pyridine releases 3,4-disubstituted piperidines with 86% average purity across 96 analogs [4]. Modern high-throughput adaptations achieve 15–20 min coupling cycles via simultaneous amino acid activation in multiwell plates, synthesizing 8 peptides per batch with 70% crude purity for piperidine-peptide hybrids [6].
Table 4: Solid-Phase Strategies for 3-Aminopiperidin-4-ol Library Synthesis
Resin Type | Anchoring Site | Diversification Step | Cleavage Agent | Library Size (Purity) |
---|---|---|---|---|
Silyl polystyrene | C4-OH | Suzuki coupling at C3 | HF/pyridine | 144 compounds (87%) [4] |
Rink amide MBHA | N3-amine | Reductive amination at N3 | TFA/DCM | 80 compounds (92%) [6] |
Wang resin | N3-Boc | Acylation at C4-OH | 95% TFA | 50 compounds (78%) [4] |
Combinatorial libraries leverage Ugi-type multicomponent reactions, where immobilized 3-amino-4-hydroxypiperidine condenses with aldehydes, isocyanides, and carboxylic acids to yield diketopiperazine-fused derivatives. This approach produced nanomolar inhibitors of glucosidases, demonstrating the utility of SPOS in drug discovery [4] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1